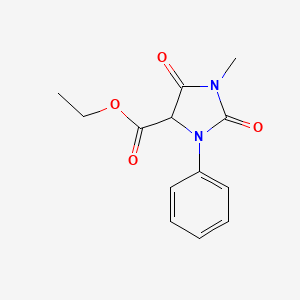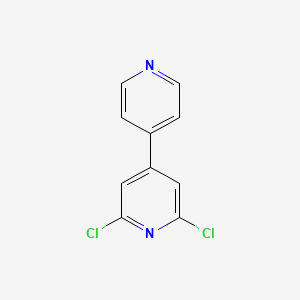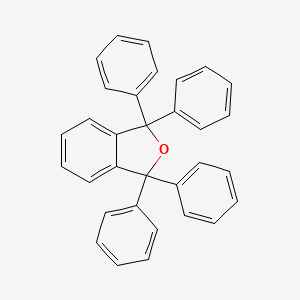
3-Oxo-3-phenylpropane-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-phenylpropane-1-sulfinic acid is an organic compound with the molecular formula C9H10O3S It is a sulfinic acid derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a keto group and a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sulfur dioxide and hydrogen peroxide under acidic conditions. This reaction typically proceeds through the formation of an intermediate sulfonic acid, which is then reduced to the sulfinic acid.
Another method involves the use of sulfonyl chlorides as starting materials. For example, the reaction of phenylacetyl chloride with sodium sulfite in the presence of a base can yield this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed
Oxidation: 3-Oxo-3-phenylpropane-1-sulfonic acid.
Reduction: 3-Hydroxy-3-phenylpropane-1-sulfinic acid.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction conditions.
Scientific Research Applications
3-Oxo-3-phenylpropane-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfinic acid derivatives and other functionalized compounds.
Biology: The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, with a focus on their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles to form new covalent bonds. Additionally, the keto group can undergo enolization, leading to the formation of reactive intermediates that can further react with other molecules.
In biological systems, this compound may interact with enzymes and other proteins, modulating their activity and influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
3-Oxo-3-phenylpropane-1-sulfinic acid can be compared with other similar compounds, such as:
3-Oxo-3-phenylpropane-1-sulfonic acid: This compound is the oxidized form of this compound and has different chemical properties and reactivity.
3-Hydroxy-3-phenylpropane-1-sulfinic acid: This compound is the reduced form of this compound and exhibits different reactivity and applications.
Phenylacetic acid: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Properties
CAS No. |
65373-84-4 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-oxo-3-phenylpropane-1-sulfinic acid |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-13(11)12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
MIYVFTAYOVTHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


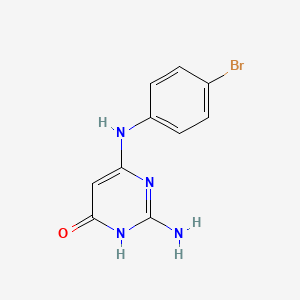


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
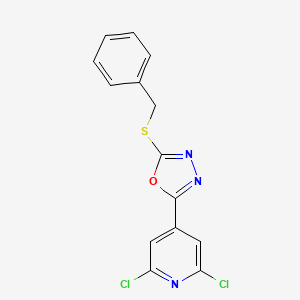
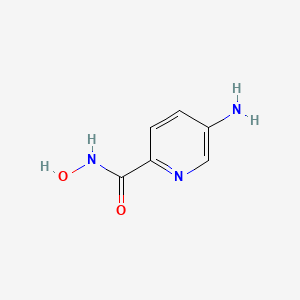
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
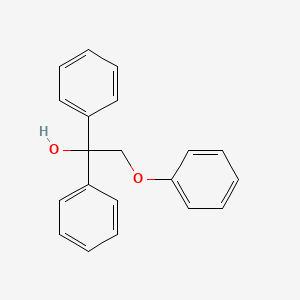
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
